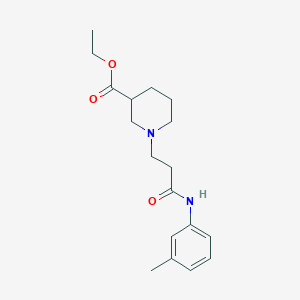
3-(azepan-1-yl)-N-(2,5-dimethoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(azepan-1-yl)-N-(2,5-dimethoxyphenyl)propanamide, also known as ALEPH-2, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the family of phenethylamines, which are known for their psychoactive properties. However, ALEPH-2 has not been found to have any significant psychoactive effects, making it a promising candidate for research purposes.
Wirkmechanismus
The exact mechanism of action of 3-(azepan-1-yl)-N-(2,5-dimethoxyphenyl)propanamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor and as an antagonist at the D2 receptor. This may explain its lack of psychoactive effects, as these receptors are typically involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
Studies have found that 3-(azepan-1-yl)-N-(2,5-dimethoxyphenyl)propanamide can affect several biochemical and physiological processes in the body, including the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been found to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(azepan-1-yl)-N-(2,5-dimethoxyphenyl)propanamide in lab experiments is its lack of psychoactive effects, which allows researchers to study its effects on the brain without confounding factors. However, its relatively low potency may limit its usefulness in some experiments, and its potential for off-target effects should be carefully considered.
Zukünftige Richtungen
There are several potential future directions for research on 3-(azepan-1-yl)-N-(2,5-dimethoxyphenyl)propanamide. One area of interest is its potential as a therapeutic agent for conditions such as depression and anxiety, which are thought to involve dysfunction of the serotonin and dopamine systems. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects. Finally, the development of more potent analogues of 3-(azepan-1-yl)-N-(2,5-dimethoxyphenyl)propanamide may allow for more precise manipulation of the serotonin and dopamine systems in the brain.
Synthesemethoden
The synthesis of 3-(azepan-1-yl)-N-(2,5-dimethoxyphenyl)propanamide involves several steps, including the reaction of 2,5-dimethoxybenzaldehyde with nitromethane to form 2,5-dimethoxy-β-nitrostyrene. This compound is then reduced to 2,5-dimethoxyphenethylamine, which is reacted with 1-azepanecarboxylic acid to form 3-(azepan-1-yl)-N-(2,5-dimethoxyphenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
3-(azepan-1-yl)-N-(2,5-dimethoxyphenyl)propanamide has been studied for its potential use as a research tool in several areas, including neuroscience and pharmacology. It has been found to have affinity for several receptors in the brain, including the serotonin 5-HT2A receptor and the dopamine D2 receptor. This makes it a promising candidate for studying the mechanisms of action of these receptors.
Eigenschaften
Produktname |
3-(azepan-1-yl)-N-(2,5-dimethoxyphenyl)propanamide |
|---|---|
Molekularformel |
C17H26N2O3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
3-(azepan-1-yl)-N-(2,5-dimethoxyphenyl)propanamide |
InChI |
InChI=1S/C17H26N2O3/c1-21-14-7-8-16(22-2)15(13-14)18-17(20)9-12-19-10-5-3-4-6-11-19/h7-8,13H,3-6,9-12H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
RJPIMXOJHIQLDO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCCCCC2 |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 4-[3-oxo-3-(3-toluidino)propyl]-1-piperazinecarboxylate](/img/structure/B248139.png)






![N-(2,3-dihydro-1H-inden-5-yl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B248151.png)

![1-[2-(Indan-5-ylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester](/img/structure/B248155.png)
![1-[2-(Indan-5-ylcarbamoyl)-ethyl]-piperidine-4-carboxylic acid amide](/img/structure/B248157.png)
![3-[(cyclopropylmethyl)(propyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide](/img/structure/B248158.png)